molecular formula C20H28N4O3S B2625620 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 1172556-19-2

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2625620
CAS No.: 1172556-19-2
M. Wt: 404.53
InChI Key: FJZIMASBOVETPF-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl-ethylsulfamoyl group and a dimethyl-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide with cyclohexylamine and ethyl chloroformate under basic conditions.

    Attachment of the Pyrazolyl Group: The final step involves the reaction of the intermediate with 1,3-dimethyl-1H-pyrazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrazolyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzamide or pyrazolyl groups.

    Reduction: Reduced forms of the sulfamoyl or pyrazolyl groups.

    Substitution: Substituted benzamide or pyrazolyl derivatives.

Scientific Research Applications

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
  • 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1-methyl-1H-pyrazol-5-yl)benzamide
  • 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-3-yl)benzamide

Uniqueness

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-4-24(17-8-6-5-7-9-17)28(26,27)18-12-10-16(11-13-18)20(25)21-19-14-15(2)22-23(19)3/h10-14,17H,4-9H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZIMASBOVETPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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